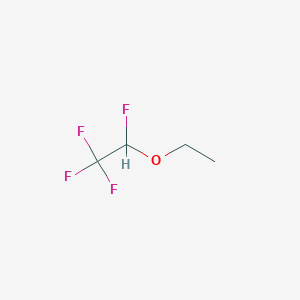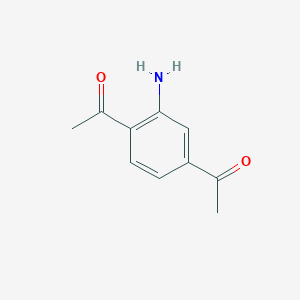
2-Phenoxyoxan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyoxan-3-one: is an organic compound that belongs to the class of oxanones It is characterized by a phenoxy group attached to an oxan-3-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyoxan-3-one typically involves the reaction of phenol with an appropriate oxanone precursor under controlled conditions. One common method is the Friedel-Crafts acylation of phenol with oxanone derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyoxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phenoxy acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxanone ring to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (III) bromide (FeBr3).
Major Products:
Oxidation: Phenoxy acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenoxyoxanones.
Scientific Research Applications
Chemistry: 2-Phenoxyoxan-3-one is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Phenoxyoxan-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Phenoxazine: Similar in structure but contains a nitrogen atom in the ring.
Phenothiazine: Contains a sulfur atom in the ring and is used in antipsychotic medications.
Phenoxyacetic acid: Contains a carboxylic acid group instead of an oxanone ring.
Uniqueness: 2-Phenoxyoxan-3-one is unique due to its oxanone ring structure, which imparts distinct chemical properties. Unlike phenoxazine and phenothiazine, it does not contain heteroatoms like nitrogen or sulfur, making it less reactive in certain conditions. Its stability and reactivity make it a versatile compound for various applications.
Properties
CAS No. |
50544-99-5 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-phenoxyoxan-3-one |
InChI |
InChI=1S/C11H12O3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
YALIGYGCQHFKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(OC1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



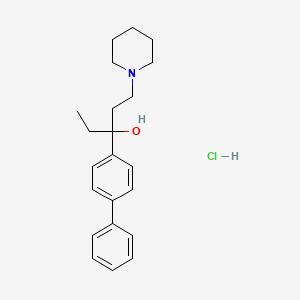
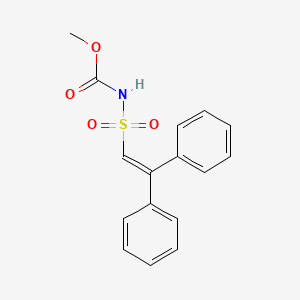
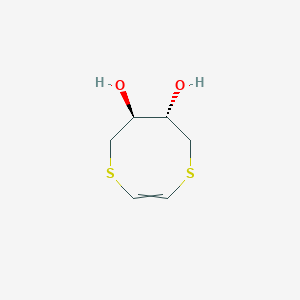
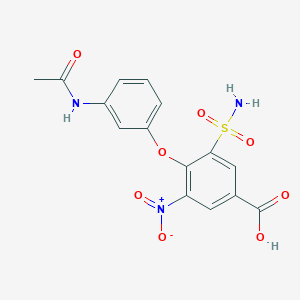
![9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene](/img/structure/B14650979.png)
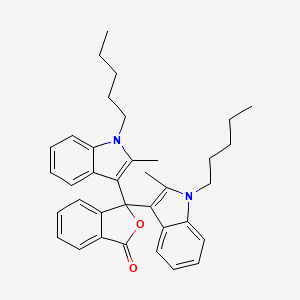
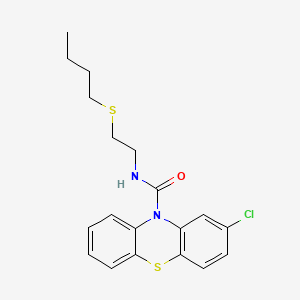
![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)
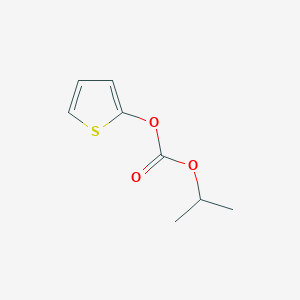
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)
